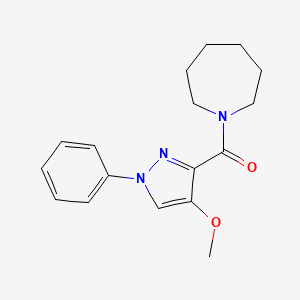
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is known to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide has been studied extensively for its potential applications in pharmacology and medicinal chemistry. This compound has been shown to exhibit activity against various biological targets such as dopamine receptors, serotonin receptors, and adenosine receptors. It has also been shown to have potential as an antipsychotic agent, anxiolytic agent, and analgesic agent.
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters in the brain. This compound has been shown to act as a partial agonist at dopamine receptors and a full agonist at serotonin receptors. It has also been shown to modulate the activity of adenosine receptors, which are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which are associated with improved mood and decreased anxiety. It has also been shown to have analgesic effects, possibly through modulation of the opioid system. Additionally, this compound has been shown to have potential as a sleep aid due to its effects on adenosine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide for lab experiments is its high potency and selectivity for various biological targets. This compound has been shown to exhibit activity at low concentrations, making it a useful tool for studying the effects of dopamine, serotonin, and adenosine modulation. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound for various neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological targets.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of cyclopropylamine with 2-carboxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then cyclized using a Lewis acid catalyst to obtain the final compound. This synthesis method has been reported to yield the compound in good to excellent yields and has been optimized for large-scale production.
Propiedades
IUPAC Name |
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(14-12-5-6-12)15-8-7-10-3-1-2-4-11(10)9-15/h1-4,12H,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLCNIAIUUWNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480895.png)

![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)




![N-(5-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7480962.png)
![N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B7480971.png)
![[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate](/img/structure/B7480977.png)
![2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)